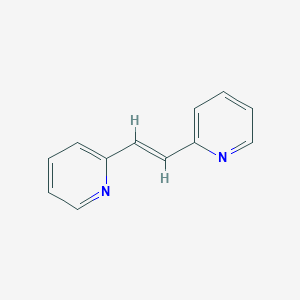

1,2-Di(2-pyridyl)ethylene

Vue d'ensemble

Description

1,2-Di(2-pyridyl)ethylene, also known as DPE, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPE is a bidentate ligand, which means that it can bind to metal ions through two pyridine rings. This property makes it useful in various fields, including catalysis, materials science, and biochemistry.

Mécanisme D'action

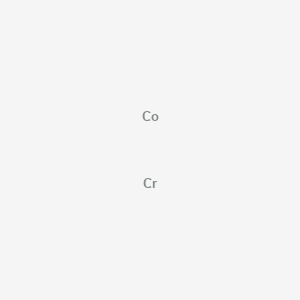

The mechanism of action of 1,2-Di(2-pyridyl)ethylene depends on its application. In catalysis, 1,2-Di(2-pyridyl)ethylene acts as a bidentate ligand, binding to metal ions and stabilizing the resulting complex. This stabilization allows the metal ion to undergo various reactions, including oxidative addition, reductive elimination, and transmetalation.

In materials science, 1,2-Di(2-pyridyl)ethylene acts as a building block for the synthesis of MOFs. The pyridine rings of 1,2-Di(2-pyridyl)ethylene bind to metal ions, which then connect to other metal ions through carboxylate groups to form a three-dimensional structure.

In biochemistry, 1,2-Di(2-pyridyl)ethylene acts as a fluorescent probe for the detection of metal ions. When 1,2-Di(2-pyridyl)ethylene binds to a metal ion, the fluorescence of 1,2-Di(2-pyridyl)ethylene is quenched due to energy transfer from the excited state of 1,2-Di(2-pyridyl)ethylene to the metal ion.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of 1,2-Di(2-pyridyl)ethylene. However, studies have shown that 1,2-Di(2-pyridyl)ethylene is relatively non-toxic and has low cytotoxicity. This makes it a useful tool for various biological applications, including imaging and sensing.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1,2-Di(2-pyridyl)ethylene is its ability to bind to metal ions through two pyridine rings, making it a useful ligand for various metal catalysts and fluorescent probes. Additionally, 1,2-Di(2-pyridyl)ethylene is relatively easy to synthesize and purify, making it accessible to researchers.

One limitation of 1,2-Di(2-pyridyl)ethylene is its low solubility in water, which can make it difficult to work with in biological systems. Additionally, 1,2-Di(2-pyridyl)ethylene has limited stability under certain conditions, including high temperatures and acidic conditions.

Orientations Futures

There are several future directions for research on 1,2-Di(2-pyridyl)ethylene. One area of interest is the development of new metal catalysts using 1,2-Di(2-pyridyl)ethylene as a ligand. These catalysts could be used in various reactions, including cross-coupling reactions and C-H activation.

Another area of interest is the development of new MOFs using 1,2-Di(2-pyridyl)ethylene as a building block. These MOFs could have unique properties, including high surface area and tunable pore size, which could make them useful in various applications, including gas storage and catalysis.

Finally, there is potential for the development of new fluorescent probes using 1,2-Di(2-pyridyl)ethylene. These probes could be used for the detection of various metal ions in biological systems, including copper, zinc, and iron.

In conclusion, 1,2-Di(2-pyridyl)ethylene is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its ability to bind to metal ions through two pyridine rings makes it a useful ligand for various metal catalysts and fluorescent probes. While there are limitations to its use, there are several future directions for research on 1,2-Di(2-pyridyl)ethylene, including the development of new metal catalysts, MOFs, and fluorescent probes.

Méthodes De Synthèse

The synthesis of 1,2-Di(2-pyridyl)ethylene involves the reaction of 2-bromo-pyridine with acetylene in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and at high temperatures. The resulting product is purified through column chromatography to obtain pure 1,2-Di(2-pyridyl)ethylene. The yield of the reaction is typically around 50-60%.

Applications De Recherche Scientifique

1,2-Di(2-pyridyl)ethylene has been extensively studied for its potential applications in various fields. In catalysis, 1,2-Di(2-pyridyl)ethylene has been used as a ligand for various metal catalysts, including palladium, platinum, and rhodium. These catalysts have been shown to be effective in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.

In materials science, 1,2-Di(2-pyridyl)ethylene has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). These MOFs have unique properties, including high surface area, tunable pore size, and high stability, which make them useful in various applications, including gas storage, gas separation, and catalysis.

In biochemistry, 1,2-Di(2-pyridyl)ethylene has been used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. The fluorescence of 1,2-Di(2-pyridyl)ethylene is quenched when it binds to these metal ions, making it useful for the detection of metal ions in biological systems.

Propriétés

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Di(2-pyridyl)ethylene | |

CAS RN |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)